molecular formula C11H13BrClNO2 B8498834 N-[1-(3-Bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide

N-[1-(3-Bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide

Cat. No. B8498834
M. Wt: 306.58 g/mol
InChI Key: YMUDVPSEDCDDMR-UHFFFAOYSA-N
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Description

N-[1-(3-Bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide is a useful research compound. Its molecular formula is C11H13BrClNO2 and its molecular weight is 306.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-(3-Bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(3-Bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[1-(3-Bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.58 g/mol

IUPAC Name

N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]-2-chloroacetamide

InChI

InChI=1S/C11H13BrClNO2/c1-11(7-15,14-10(16)6-13)8-3-2-4-9(12)5-8/h2-5,15H,6-7H2,1H3,(H,14,16)

InChI Key

YMUDVPSEDCDDMR-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)Br)NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloroacetyl chloride (2.24 g, 19.8 mmol) was added dropwise at 0° C. to a suspension of 2-amino-2-(3-bromo-phenyl)-propan-1-ol (3.8 g, 16.5 mmol), K2CO3 (4.55 g, 33 mmol) and dichloromethane (40 ml). The mixture was allowed to warm to room temperature over a period of approximately 3 h, washed with 1N hydrochloric acid and brine, dried with Na2SO4 and evaporated in vacuo to yield the crude title compound. 1H-NMR (400 MHz, CDCl3): 7.43 (m, 2H), 7.23 (m, 2H), 4.10-4.03 (m, 4H), 1.71 (s, 3H).
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of crude (RS)-2-amino-2-(3-bromo-phenyl)-propan-1-ol (8.38 g, 36 mmol) and triethylamine (6.08 ml, 44 mmol) in acetonitrile (140 ml) was treated dropwise at −2° C. with chloroacetylchloride (3.25 ml, 40 mmol). After complete addition, the orange colored solution was left to warm to room temperature and stirring was continued for 2 h. For the workup, to the reaction was added silica gel (10 g) and it was evaporated at reduced pressure, thereafter, it was purified by chromatography on silica gel using a gradient of dichloromethane/methanol=100/0 to 90/10 as the eluent. 9.62 g (86%) of (RS)-N-[1-(3-bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide were obtained as a light brown oil. Mass (calculated) C11H13BrClNO2 [306.589]; (found) [M+H]+=306, 308.
Quantity
8.38 g
Type
reactant
Reaction Step One
Quantity
6.08 mL
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of (RS)-N-[1-(3-bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide (8.0 g) in dichloromethane was divided in 200 mg aliquots which were separated on chiral HPLC (Reprosil Chiral NR 8 μm, 250×30 mm, Dr. Maisch GmbH) using a 80:20-mixture of heptane and isopropanol as the eluent. The first eluting enantiomer (retention time: 9.40 min), the (S)-(−)-N-[1-(3-bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide, was obtained as a viscous, colorless oil (3.30 g, 41% of theory), and the second eluting enantiomer (retention time: 14.14 min), the (R)-(+)-N-[1-(3-bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide, was also obtained as a viscous, colorless oil (3.62 g, 45% of theory), with

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